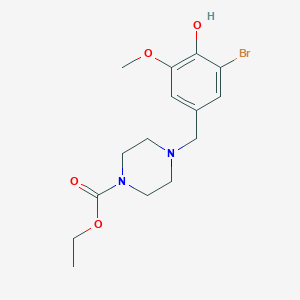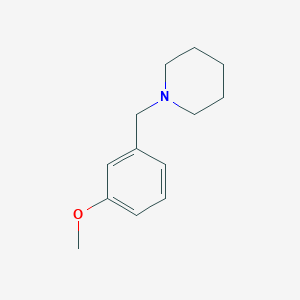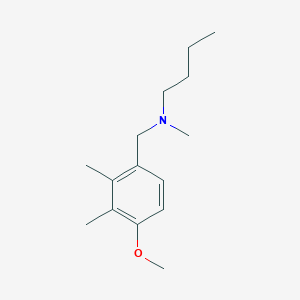![molecular formula C17H28N2 B3851270 (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DMHA, is a synthetic compound that has been used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and physiology. DMHA is a derivative of 2-aminoisoheptane and has been found to exhibit various biological activities, including stimulant effects, neuroprotective effects, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to interact with adrenergic receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit various biochemical and physiological effects, including increased heart rate, blood pressure, and metabolism. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to increase the levels of various hormones, such as cortisol and testosterone. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages as a research compound, including its synthetic accessibility and its potential applications in various scientific fields. However, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine also has several limitations, including its potential toxicity and the lack of long-term safety data. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine may have limited applicability in certain research areas, such as the study of specific diseases or conditions.
Direcciones Futuras
There are several potential future directions for the study of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, including the further investigation of its mechanism of action and its potential therapeutic applications. Additionally, future research may focus on the development of new synthetic methods for (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine and the optimization of its pharmacological properties. Finally, future research may also focus on the safety and toxicity of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, as well as its potential interactions with other drugs and compounds.
Aplicaciones Científicas De Investigación
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit stimulant effects, similar to those of other compounds such as ephedrine and amphetamines. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been studied for its potential neuroprotective effects, as it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)8-7-9-16(3)14-19(4)13-11-17-10-5-6-12-18-17/h5-6,8,10,12,16H,7,9,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXYUQVUVBWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)

amino]ethanol](/img/structure/B3851211.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)



![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

